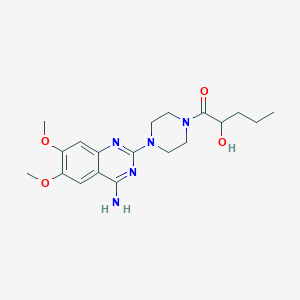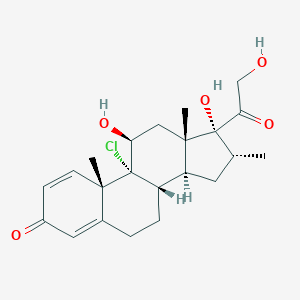
艾考美松
描述
Icometasone, also known as Icomethasone, is a synthetic glucocorticoid corticosteroid . Its IUPAC name is (8S,9R,10S,11S,13S,14S,16R,17R)-9-Chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one . It was never marketed .
Molecular Structure Analysis
The molecular structure of Icometasone is characterized by its IUPAC name and its SMILES notation. The IUPAC name provides a systematic way of naming organic chemical compounds and the SMILES notation is a string representation of the compound’s structure .科学研究应用
Pharmacokinetics and Metabolic Profile
The absorption, distribution, and excretion of Icomethasone were studied in male and female Sprague-Dawley rats after a single dose administration by intravenous, oral, and intratracheal routes . The metabolic profile after the different routes and protein binding were also determined .
Protein Binding
The protein binding study showed a saturable binding in rat and human blood plasma without notable differences between the two species . The binding on human serum albumin was not saturable with a total binding capacity of 7.48 µmol/L, suggesting that other proteins were involved in Icomethasone binding .
Potential Application in Chronic Inflammatory Diseases
In chronic inflammatory diseases like atopic dermatitis (skin), rheumatoid arthritis (joints), etc., the side effects of corticosteroids are problematic because of the necessary long-term treatment . Therefore, Selective Glucocorticoid Receptor Modulators (SEGRAMs), which Icomethasone could potentially be a part of, are being investigated as an alternative topical treatment .
作用机制
Icomethasone, also known as Icometasone, is a synthetic glucocorticoid corticosteroid . Although it was never marketed, understanding its mechanism of action can provide insights into the broader class of glucocorticoids and their therapeutic potential.
Target of Action
The primary targets of Icomethasone, like other glucocorticoids, are likely to be glucocorticoid receptors within cells . These receptors are found in almost all cells in the body and play crucial roles in regulating a variety of physiological processes such as immune response, metabolism, inflammation, and stress response .
Mode of Action
Upon entering a cell, Icomethasone would bind to the glucocorticoid receptor, forming a drug-receptor complex. This complex then translocates to the cell nucleus, where it binds to specific DNA sequences called glucocorticoid response elements. This binding regulates the transcription of various genes, leading to changes in protein synthesis . The proteins produced can have anti-inflammatory and immunosuppressive effects .
Biochemical Pathways
Based on its classification as a glucocorticoid, it can be inferred that it would influence pathways related to inflammation and immune response . For instance, it could inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation .
Pharmacokinetics
Like other glucocorticoids, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver (primarily by cytochrome p450 enzymes), and excreted in urine .
Result of Action
The molecular and cellular effects of Icomethasone’s action would likely include a reduction in the production of inflammatory mediators, suppression of the immune response, and potential effects on glucose metabolism, among others . These effects are generally consistent with the known actions of glucocorticoids.
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs, including Icomethasone. Factors such as diet, concurrent medications, and individual health status can impact drug metabolism and effectiveness . For instance, certain foods or medications could potentially affect the activity of enzymes involved in the metabolism of Icomethasone, thereby influencing its pharmacokinetics and pharmacodynamics .
属性
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMKJKDGKREAPL-CXSFZGCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40196850 | |
| Record name | Icometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Icometasone | |
CAS RN |
4647-20-5 | |
| Record name | Icomethasone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4647-20-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Icometasone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004647205 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Icometasone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40196850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ICOMETASONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LP8SJ795G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Icomethasone absorbed and distributed in the body after administration?
A1: Following different administration routes (intravenous, oral, and intratracheal), Icomethasone exhibits distinct absorption and distribution patterns in rats []. After oral administration, Icomethasone reaches peak blood concentration around 45 minutes post-dose, suggesting absorption primarily occurs in the gastrointestinal tract []. Distribution studies revealed initial high concentrations in the liver, kidneys, and small intestine after intravenous administration []. Interestingly, after intratracheal administration, Icomethasone is absorbed from the lungs and subsequently detected in the gastrointestinal tract, indicating potential lung-to-gut transfer []. These findings highlight the compound's versatile absorption and distribution characteristics depending on the route of administration.
Q2: How extensively is Icomethasone metabolized in the body, and what can you tell us about its protein binding characteristics?
A2: Icomethasone undergoes extensive metabolism, as evidenced by the absence of the unchanged compound in bile or urine samples []. The metabolic profile seems to vary depending on the route of administration, with at least nine metabolites identified []. Notably, Icomethasone demonstrates saturable binding to both rat and human plasma proteins, indicating a potential for drug-drug interactions []. Interestingly, binding to human serum albumin was not saturable, suggesting the involvement of other proteins in Icomethasone binding []. This complex interplay between metabolism and protein binding underscores the need for further research to fully elucidate Icomethasone's pharmacokinetic profile.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



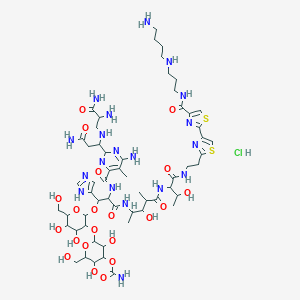
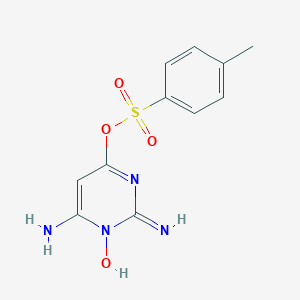
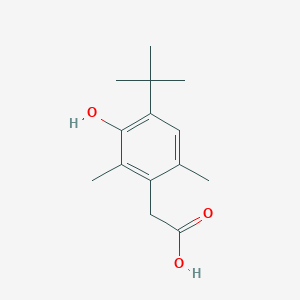

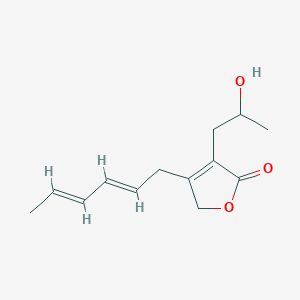


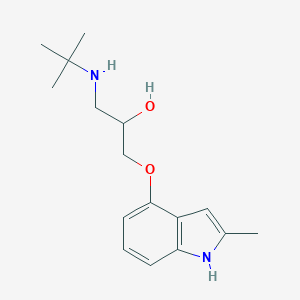
![5-[4'-(Dibromomethyl)[1,1'-biphenyl]-2-yl]-2-(triphenylmethyl)-2H-tetrazole](/img/structure/B32160.png)



